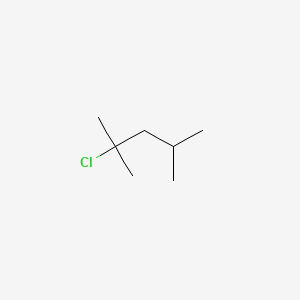

2-Chloro-2,4-dimethylpentane

Description

Propriétés

Numéro CAS |

35951-33-8 |

|---|---|

Formule moléculaire |

C7H15Cl |

Poids moléculaire |

134.65 g/mol |

Nom IUPAC |

2-chloro-2,4-dimethylpentane |

InChI |

InChI=1S/C7H15Cl/c1-6(2)5-7(3,4)8/h6H,5H2,1-4H3 |

Clé InChI |

DQOHPSPKVODKLV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C)(C)Cl |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-2,4-dimethylpentane via Free-Radical Chlorination

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-chloro-2,4-dimethylpentane from 2,4-dimethylpentane. The core of this process relies on the principles of free-radical halogenation, a fundamental reaction in organic chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, field-proven experimental protocols. We will dissect the reaction mechanism, detail a step-by-step synthetic procedure, address critical safety considerations, and present key data in a structured format.

Theoretical Foundations: The Mechanism of Free-Radical Chlorination

The conversion of an alkane like 2,4-dimethylpentane into an alkyl halide is typically achieved through free-radical halogenation.[1] Alkanes are generally unreactive due to the strength and non-polar nature of their C-C and C-H bonds.[3] Therefore, highly reactive intermediates, namely free radicals, are required to initiate a reaction. This process is a chain reaction characterized by three distinct stages: initiation, propagation, and termination.[2][4][5][6]

1.1. Initiation The reaction begins with the homolytic cleavage of a halogen molecule (in this case, chlorine, Cl₂) into two chlorine radicals (Cl•). This step is not spontaneous and requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[1][2][3] The Cl-Cl bond is weaker than the C-H and C-C bonds of the alkane, making it the point of initial bond breaking.[4]

1.2. Propagation Once initiated, the reaction becomes self-sustaining through a two-step propagation cycle:

-

A chlorine radical abstracts a hydrogen atom from the 2,4-dimethylpentane molecule, forming hydrogen chloride (HCl) and a 2,4-dimethylpentyl radical.

-

This newly formed alkyl radical then reacts with another molecule of Cl₂, abstracting a chlorine atom to form the desired product (this compound) and regenerating a chlorine radical, which can then continue the chain.[5]

1.3. Termination The chain reaction concludes when two free radicals combine to form a stable, non-radical species. This can occur in several ways, such as two chlorine radicals forming Cl₂, an alkyl radical and a chlorine radical forming the product, or two alkyl radicals combining.[2][5]

Caption: Free-Radical Halogenation Mechanism.

1.4. Regioselectivity in Chlorination The structure of 2,4-dimethylpentane contains primary (1°), secondary (2°), and tertiary (3°) hydrogens. The stability of the intermediate alkyl radical follows the order: 3° > 2° > 1°.[5] Consequently, the hydrogen atom that is abstracted by the chlorine radical is preferentially the one that leads to the most stable radical intermediate.[7] In 2,4-dimethylpentane, the hydrogen at the C2 position is tertiary, and its removal generates a stable tertiary radical. Therefore, This compound is the major expected product.

However, chlorination is known to be a relatively fast and only moderately selective process compared to bromination.[8][9] The chlorine radical is highly reactive and less discriminating, meaning that a statistical mixture of all possible monochlorinated isomers (1-chloro-, 2-chloro-, and 3-chloro-2,4-dimethylpentane) will be formed. This lack of high selectivity makes the final purification step absolutely critical to isolate the desired isomer.[1][8]

Experimental Protocol: Synthesis and Purification

This protocol outlines the laboratory-scale synthesis of this compound. It is imperative that all steps are performed in a well-ventilated fume hood due to the use of toxic and corrosive gases.[10]

2.1. Materials and Equipment

-

Reagents: 2,4-dimethylpentane (≥99%), Chlorine gas (Cl₂), Nitrogen gas (N₂), Sodium bicarbonate (NaHCO₃) solution (5% w/v), Anhydrous magnesium sulfate (MgSO₄).

-

Apparatus: Three-neck round-bottom flask, reflux condenser, gas inlet tube, magnetic stirrer and stir bar, UV lamp (e.g., mercury vapor lamp), gas scrubbing tower (containing NaOH solution), dropping funnel, separatory funnel, fractional distillation apparatus.

2.2. Reaction Apparatus Setup

Caption: Experimental setup for photochlorination.

2.3. Step-by-Step Methodology

-

Preparation: Place 2,4-dimethylpentane into the three-neck round-bottom flask with a magnetic stir bar. Assemble the apparatus as shown in the diagram above, ensuring all joints are securely sealed. The gas outlet from the top of the condenser must be directed to a gas scrubber to neutralize excess chlorine and the HCl byproduct.

-

Inerting: Purge the system with nitrogen gas for 10-15 minutes to remove air and moisture.

-

Initiation: Turn on the cooling water to the reflux condenser and begin stirring the alkane. Position the UV lamp adjacent to the flask to irradiate the contents.

-

Chlorination: Slowly bubble chlorine gas through the gas inlet tube into the stirring solution. The rate of addition should be carefully controlled. A pale greenish-yellow color should be maintained in the flask, indicating a slight excess of chlorine, but vigorous bubbling should be avoided to prevent pushing unreacted starting material out of the system. The reaction is exothermic; maintain a gentle reflux if necessary using a water bath for cooling.

-

Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the consumption of the starting material and the formation of products.

-

Quenching: Once the desired conversion is achieved (or starting material is consumed), turn off the UV lamp and stop the flow of chlorine gas. Purge the system with nitrogen gas again to remove any remaining Cl₂ and HCl from the flask.

-

Work-up:

-

Carefully transfer the cooled reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize HCl), followed by water, and finally with brine. Vent the separatory funnel frequently as CO₂ may be generated during the bicarbonate wash.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

The crude product is a mixture of isomers. Purify it via fractional distillation.

-

Collect the fraction corresponding to the boiling point of this compound (approx. 133°C at 760 mmHg).[11]

-

Data Summary and Product Characterization

The successful synthesis should be confirmed by analytical techniques to verify the structure and purity of the isolated product.

3.1. Key Quantitative Data

| Parameter | Value / Condition | Justification / Notes |

| Reactants | 2,4-dimethylpentane, Chlorine (Cl₂) | Alkane substrate and halogenating agent. |

| Stoichiometry | Alkane:Cl₂ ratio ~ 1:1 | Using an excess of alkane can favor monosubstitution over di- and poly-substitution. |

| Initiation | UV Light (broad spectrum) | Provides the energy for homolytic cleavage of the Cl-Cl bond.[3] |

| Temperature | Ambient to gentle reflux | The reaction is exothermic; cooling may be required to maintain control. |

| Reaction Time | 2-4 hours (typical) | Monitored by GC for optimal conversion. |

| Expected Yield | 40-60% (of mixed isomers) | Yield of the specific target isomer depends heavily on purification efficiency. |

| Boiling Point | ~133.2 °C | Physical constant for purification and identification.[11] |

| Density | ~0.863 g/cm³ | Physical constant for identification.[11] |

3.2. Characterization Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the distilled fraction and confirm the molecular weight (134.65 g/mol ) of the product.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To unambiguously confirm the structure of this compound and ensure it is the correct isomer.

Critical Safety Considerations

Free-radical chlorination involves significant hazards that must be rigorously managed through proper engineering controls and personal protective equipment (PPE).

-

Chlorine Gas (Cl₂): Chlorine is highly toxic, corrosive, and a strong oxidant.[10][13] Inhalation can cause severe respiratory damage.[13] It must be handled exclusively in a high-performance fume hood. A buddy system is recommended when handling chlorine cylinders.[14]

-

Hydrogen Chloride (HCl): The reaction produces HCl gas, which is also highly corrosive and toxic. The experimental setup must include a gas scrubber (e.g., a beaker or trap with sodium hydroxide solution) to neutralize both HCl and any unreacted chlorine.[10]

-

Flammability and Explosion Risk: Alkanes are flammable.[13] Mixing chlorine and organic vapors can create explosive mixtures.[15] Ensure the reaction is not overheated and that there are no ignition sources nearby. The system must be purged with an inert gas to remove oxygen.

-

Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves, a lab coat, and chemical splash goggles are required. Given the reagents, a face shield is also strongly recommended.[10]

-

Emergency Preparedness: An emergency plan should be in place.[14] Ensure that safety showers and eyewash stations are readily accessible.[10]

Conclusion

The synthesis of this compound from its parent alkane is a classic example of free-radical halogenation. While the reaction mechanism is straightforward, a successful and safe execution demands a thorough understanding of the lack of selectivity inherent in chlorination and meticulous control over reaction conditions. The critical steps for obtaining a pure product are the careful management of the chlorination process to minimize side products and an efficient fractional distillation to isolate the desired tertiary alkyl halide. The stringent safety protocols outlined are non-negotiable due to the hazardous nature of the reagents and byproducts involved.

References

- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. aakash.ac.in [aakash.ac.in]

- 5. Explain Halogenation of alkanes. Explain the reactivity and selectivity.. [askfilo.com]

- 6. savemyexams.com [savemyexams.com]

- 7. youtube.com [youtube.com]

- 8. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Page loading... [guidechem.com]

- 12. This compound [webbook.nist.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. tdi.texas.gov [tdi.texas.gov]

- 15. icheme.org [icheme.org]

physical and chemical properties of 2-Chloro-2,4-dimethylpentane

An In-depth Technical Guide to 2-Chloro-2,4-dimethylpentane

Introduction

This compound (CAS No. 35951-33-8) is a halogenated alkane with the molecular formula C7H15Cl.[1][2][3] It is a tertiary alkyl halide, a structural characteristic that profoundly influences its chemical reactivity, making it a valuable intermediate in various organic synthesis applications.[1] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and safe handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a colorless liquid with a distinct, strong odor.[1] Its physical state at standard temperature and pressure is a direct consequence of its molecular weight and the intermolecular forces at play. As a non-polar molecule, its primary intermolecular interactions are van der Waals forces. The branched structure of the pentane backbone, however, limits the surface area available for these interactions compared to a straight-chain isomer, which influences its boiling and melting points.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 35951-33-8 | [1][2][3] |

| Molecular Formula | C7H15Cl | [1][2][3] |

| Molecular Weight | 134.65 g/mol | [1][2] |

| IUPAC Name | This compound | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 133.2 °C at 760 mmHg | [1] |

| Melting Point | -69.5 °C (estimate) | [1] |

| Density | 0.863 g/cm³ | [1] |

| Flash Point | 29.7 °C | [1] |

| Refractive Index | 1.417 | [1] |

| LogP (Octanol/Water) | 3.04990 | [1] |

Structural Representation

The structure of this compound features a pentane chain with two methyl groups at positions 2 and 4, and a chlorine atom at position 2. This arrangement makes it a tertiary alkyl halide.

References

2-Chloro-2,4-dimethylpentane CAS number and safety data

An In-Depth Technical Guide to 2-Chloro-2,4-dimethylpentane (CAS: 35951-33-8)

Introduction

This compound is a halogenated alkane with the chemical formula C₇H₁₅Cl.[1][2] As a chlorinated organic compound, it serves as a valuable intermediate and solvent in various synthetic chemistry applications.[3] Its branched structure influences its reactivity and physical properties, making a thorough understanding of its characteristics essential for safe and effective handling in a laboratory or industrial setting. This guide provides a comprehensive overview of its chemical properties, detailed safety protocols, and handling procedures, tailored for researchers and chemical professionals.

Chemical and Physical Properties

A clear understanding of the physical properties of a chemical is the foundation of its safe handling and application. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35951-33-8 | [2][4][5][6] |

| Molecular Formula | C₇H₁₅Cl | [1][2][5] |

| Molecular Weight | 134.647 g/mol | [1][2][5] |

| IUPAC Name | This compound | [2] |

| Density | 0.863 g/cm³ | [5] |

| Boiling Point | 133.2 °C at 760 mmHg | [3][5] |

| Flash Point | 29.7 °C | [3][5] |

| Refractive Index | 1.417 | [3][5] |

| Vapor Pressure | 10.5 mmHg at 25 °C | [5] |

| InChIKey | DQOHPSPKVODKLV-UHFFFAOYSA-N | [2][4] |

Comprehensive Safety and Handling Protocols

While a specific, complete Globally Harmonized System (GHS) classification for this compound is not consistently available across databases, the safety protocols can be inferred from its chemical structure and data on analogous compounds.[1] It should be handled as a flammable liquid that may cause irritation.

Hazard Identification & Precautionary Measures

Although some safety data sheets note that pictograms, signal words, and hazard statements are not available, general precautions for a chlorinated, flammable liquid are mandatory.[1] Based on the safety profiles of similar chemicals, the following hazards should be assumed:

-

Flammability: With a flash point below 30°C, it is a flammable liquid.[3][5] Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use explosion-proof electrical and ventilating equipment.[7]

-

Skin and Eye Contact: May cause skin and eye irritation. Avoid contact with skin and eyes.[1]

-

Inhalation: Avoid breathing vapors, mist, or gas.[1] Inhalation may cause respiratory irritation.[7]

-

Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product.

Personal Protective Equipment (PPE)

A robust PPE strategy is critical to mitigate exposure risks. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn.

-

Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate, respiratory protection may be necessary.

First-Aid Procedures

Immediate and appropriate first-aid response is crucial in the event of an exposure.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[1]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish flames.[1]

-

Special Hazards: Vapors may form explosive mixtures with air.

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.[1]

-

Accidental Release: Evacuate personnel to safe areas. Ensure adequate ventilation and remove all sources of ignition. Use personal protective equipment. Contain the spill with inert absorbent material and dispose of it as hazardous waste.[1][8]

Synthesis and Application Context

This compound is primarily used in organic synthesis.[3] Its formation can be achieved through the hydrochlorination of corresponding alkenes, such as 2,4-dimethyl-2-pentene or 2,4-dimethyl-1-pentene.[3][9] The stability of the tertiary carbocation formed at the C2 position makes this a favorable reaction.

As an alkyl halide, it is a precursor for introducing the 2,4-dimethylpentyl group into other molecules. Structurally similar compounds are used as alkylating agents in Friedel-Crafts reactions, where they can introduce bulky alkyl groups onto aromatic rings.[10] This reactivity makes it a useful building block for creating sterically hindered molecules in drug development and materials science.

Standard Operating Workflow for Safe Handling

To ensure a self-validating system of safety, a stringent workflow must be followed from procurement to disposal. The following diagram outlines the critical steps for handling this compound in a research environment.

Caption: Safe handling workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 35951-33-8 [chemnet.com]

- 6. This compound | 35951-33-8 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-2,4-dimethylpentane

Introduction

2-Chloro-2,4-dimethylpentane (C₇H₁₅Cl) is a halogenated alkane with a molecular weight of 134.65 g/mol .[1] As with any synthetic compound, definitive structural confirmation is paramount, particularly in fields like materials science and drug development where precise molecular architecture dictates function. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a composite and unambiguous fingerprint of molecular structure. This guide offers a detailed analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and predictive models. The insights provided herein are designed to assist researchers in interpreting spectral data, validating synthesis, and understanding the physicochemical properties of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out unique proton and carbon environments. For this compound, the asymmetry of the molecule leads to distinct signals for most of its atoms.[2]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is dictated by the electronic environment of each proton. The presence of an electronegative chlorine atom at the C2 position causes significant deshielding (a downfield shift) for nearby protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH₃)₂Cl (C2-Methyls) | ~1.6 - 1.7 | Singlet (s) | 6H | These two methyl groups are attached to the same carbon as the chlorine. The strong deshielding effect of the chlorine atom shifts them significantly downfield. They are equivalent and have no adjacent protons, resulting in a singlet. |

| -CH₂- (C3-Methylene) | ~1.8 - 1.9 | Doublet (d) | 2H | These protons are adjacent to the methine proton at C4. The n+1 rule predicts a doublet splitting pattern. They experience a moderate deshielding effect from the nearby chlorine. |

| -CH- (C4-Methine) | ~1.9 - 2.1 | Nonet (n) | 1H | This proton is coupled to the two methylene protons at C3 and the six protons of the gem-dimethyl group at C4, leading to a complex multiplet (nonet). |

| -CH(CH₃)₂ (C4-Methyls) | ~0.9 - 1.0 | Doublet (d) | 6H | These two methyl groups are equivalent and are split by the single methine proton at C4, resulting in a doublet. They are furthest from the chlorine and thus appear most upfield. |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals in the spectrum.[3]

-

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to a chemical shift of 0.0 ppm for calibration.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Carbon-¹³ (¹³C) NMR Spectroscopy

In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. The chemical shift is highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (-C (CH₃)₂Cl) | ~70 - 75 | This quaternary carbon is directly attached to the highly electronegative chlorine atom, causing a very strong downfield shift. |

| C3 (-C H₂-) | ~50 - 55 | The methylene carbon is adjacent to the chlorine-bearing carbon and experiences a significant deshielding effect. |

| C4 (-C H-) | ~25 - 30 | This methine carbon is further from the chlorine and shows a typical alkane chemical shift. |

| C2-Methyls | ~30 - 35 | The methyl carbons attached to C2 are deshielded by the adjacent chlorine. |

| C4-Methyls | ~22 - 25 | These methyl carbons are in a standard branched alkane environment, appearing in the typical upfield region. |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same sample and shimming procedure as for ¹H NMR.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This is standard practice to ensure that each unique carbon appears as a single sharp line, simplifying the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of the types of bonds and functional groups present.

Key Causality: The absorption of infrared radiation occurs when the frequency of the radiation matches the natural vibrational frequency of a bond, leading to an increase in the amplitude of the vibration. This absorption is only possible if the vibration causes a change in the dipole moment of the molecule.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Significance |

| 2960 - 2850 | C-H stretch (alkane) | Strong | Confirms the presence of sp³ hybridized C-H bonds, a fundamental feature of the molecule's backbone.[4] |

| 1470 - 1450 | C-H bend (scissoring) | Medium | Characteristic of methylene (-CH₂-) and methyl (-CH₃) groups.[4] |

| 1385 - 1365 | C-H bend (rocking) | Medium | The presence of a gem-dimethyl group (-C(CH₃)₂) often results in a characteristic doublet in this region. |

| 850 - 550 | C-Cl stretch | Medium to Strong | This is the most diagnostic peak for this molecule, confirming the presence of the carbon-chlorine bond.[5] |

Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum. The IR beam penetrates a small distance into the sample, and the resulting spectrum is recorded.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Key Causality: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and fragments into smaller, more stable ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

| m/z Value | Proposed Fragment | Significance |

| 134/136 | [C₇H₁₅Cl]⁺• | Molecular Ion (M⁺•) . The presence of two peaks separated by 2 m/z units with an approximate 3:1 intensity ratio is the definitive signature of a compound containing one chlorine atom, due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes.[6][7] |

| 99 | [C₇H₁₅]⁺ | Loss of a chlorine radical (•Cl) . This fragment corresponds to the tertiary carbocation formed after the cleavage of the C-Cl bond. This is often a prominent peak for alkyl chlorides.[8] |

| 57 | [C₄H₉]⁺ | tert-Butyl cation . A very common and stable fragment in branched alkanes, likely formed through cleavage of the C3-C4 bond. This is often the base peak (most intense peak).[9] |

| 43 | [C₃H₇]⁺ | Isopropyl cation . Another stable carbocation that can be formed through various fragmentation pathways.[9] |

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.

-

GC Separation: Inject 1 µL of the sample into a Gas Chromatograph (GC) coupled to the mass spectrometer. The GC will separate the analyte from any impurities based on its boiling point and interaction with the GC column stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is ionized by a 70 eV electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at its specific m/z, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The true power of these techniques lies in their combined application. The data from each method corroborates the others to build a complete and validated structural picture. The workflow below illustrates this synergistic relationship.

Caption: Workflow combining MS, IR, and NMR data for structural confirmation.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of modern analytical chemistry principles. ¹H and ¹³C NMR define the precise connectivity and stereochemistry of the carbon-hydrogen backbone. IR spectroscopy confirms the presence of key functional groups, most notably the C-Cl bond. Finally, mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure, with the chlorine isotope pattern serving as a crucial validation point. Together, these techniques provide a self-validating system for unequivocal structural assignment, essential for any research or development application.

References

- 1. This compound | C7H15Cl | CID 142038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Predict how many signals are possible for 1-Chloro-2,4-dimethyl pentane i.. [askfilo.com]

- 3. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility of 2-Chloro-2,4-dimethylpentane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-2,4-dimethylpentane in various organic solvents. The information is curated to support research, development, and application of this compound in relevant scientific fields. This document details the theoretical basis for its solubility, presents qualitative solubility predictions, and outlines a standard experimental protocol for its quantitative determination.

Introduction to this compound and its Solubility

This compound (C₇H₁₅Cl) is a tertiary alkyl halide.[1][2][3] Its molecular structure, featuring a polar carbon-chlorine bond and a significant nonpolar, branched alkyl chain, dictates its solubility behavior.[4][5] The principle of "like dissolves like" is central to understanding its miscibility with different solvents.[6] The large nonpolar component of this compound suggests a greater affinity for nonpolar organic solvents, while the polar C-Cl bond may allow for some interaction with more polar organic solvents.[7][8] Haloalkanes, in general, tend to dissolve in organic solvents because the new intermolecular attractions formed are comparable in strength to those being broken in the separate solute and solvent.[5][6][8]

Theoretical Framework of Solubility

The dissolution of this compound in an organic solvent is governed by the intermolecular forces between the solute and solvent molecules. For dissolution to occur spontaneously, the Gibbs free energy change (ΔG) for the process must be negative. This is dependent on the enthalpy (ΔH) and entropy (ΔS) of mixing. In simple terms, the energy released from the formation of solute-solvent interactions should be comparable to or greater than the energy required to overcome the existing solute-solute and solvent-solvent interactions.[5]

The key intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between nonpolar molecules. The large, branched alkyl structure of this compound results in a significant surface area, leading to substantial London dispersion forces.[7]

-

Dipole-Dipole Interactions: The carbon-chlorine bond is polar, creating a molecular dipole. This allows for dipole-dipole interactions with polar solvent molecules.[5]

Visualizing Intermolecular Forces in Dissolution

The following diagram illustrates the energetic considerations for the dissolution of this compound in an organic solvent.

Caption: Energy changes during the dissolution process.

Qualitative Solubility Predictions

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can make strong qualitative predictions based on its structure and the properties of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The dominant nonpolar alkyl structure of this compound will have strong van der Waals interactions with nonpolar solvents. The energy required to break solute-solute and solvent-solvent bonds is comparable to the energy released from forming new solute-solvent bonds.[7][9] |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents have a dipole moment that can interact with the C-Cl dipole of the solute. They also have alkyl groups that can interact via van der Waals forces. The overall balance of forces is favorable for dissolution. |

| Polar Protic | Ethanol, Methanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors. While this compound cannot hydrogen bond, the solvent's polarity and alkyl chain allow for dipole-dipole and van der Waals interactions. However, the energy required to disrupt the strong hydrogen bonding network of the solvent may limit solubility compared to polar aprotic solvents. |

| Very Polar | Water | Very Low | This compound cannot form hydrogen bonds with water. The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak dipole-dipole and van der Waals interactions with the haloalkane.[5][7][8] |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

This protocol describes a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature. The principle involves creating a saturated solution and then quantifying the concentration of the solute in that solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., NMR)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealable vial. The presence of undissolved solute is crucial to ensure saturation. b. Securely seal the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). d. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Sample Withdrawal and Preparation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles. d. Dilute the filtered sample to a known volume with the same solvent. e. Record the final mass of the diluted sample.

-

Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the same solvent with known concentrations. b. Analyze the calibration standards and the prepared sample using a suitable analytical technique like GC-FID. c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction.

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for solubility determination.

Conclusion

This compound, in line with the behavior of other tertiary haloalkanes, exhibits low solubility in water but is expected to be highly soluble in a range of organic solvents, particularly those with low to moderate polarity.[5][7] This guide provides a foundational understanding of its solubility characteristics and a detailed protocol for its experimental determination. For professionals in research and drug development, this information is crucial for solvent selection in synthesis, purification, and formulation processes involving this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H15Cl | CID 142038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 35951-33-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 5. Why is solubility of haloalkanes in water is very how class 12 chemistry CBSE [vedantu.com]

- 6. quora.com [quora.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Theoretical and Experimental Properties of 2-Chloro-2,4-dimethylpentane

This guide provides a comprehensive analysis of the theoretical and experimental properties of 2-Chloro-2,4-dimethylpentane, a tertiary alkyl halide of interest in mechanistic and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document integrates theoretical predictions with practical experimental insights to offer a holistic understanding of this compound.

Introduction: The Significance of this compound

This compound (C₇H₁₅Cl) is a saturated, branched-chain tertiary alkyl halide.[1][2][3] Its structure, featuring a chlorine atom attached to a tertiary carbon, makes it an excellent substrate for studying nucleophilic substitution reactions, particularly those proceeding via a unimolecular (SN1) pathway. The stability of the resulting tertiary carbocation intermediate is a key determinant of its reactivity.[4][5] A thorough understanding of the interplay between its theoretical and experimentally determined properties is crucial for its application in synthetic protocols and for elucidating fundamental principles of reaction mechanisms.

Theoretical Properties: Predicting Molecular Behavior

The theoretical properties of a molecule provide a foundational understanding of its expected chemical and physical behavior. These predictions are derived from its molecular structure and computational models.

Molecular Structure and Conformation

The IUPAC name for this compound is this compound.[1] Its structure consists of a five-carbon pentane chain with methyl groups at positions 2 and 4, and a chlorine atom at position 2.

Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Predicted Spectroscopic Data

Spectroscopic techniques are pivotal for the structural elucidation of organic compounds. Theoretical predictions of these spectra serve as a valuable reference for experimental verification.

¹H NMR: The proton NMR spectrum is predicted to show several distinct signals corresponding to the different proton environments in the molecule. Due to the asymmetry of the molecule, we can predict the following signals:

-

A singlet for the six protons of the two methyl groups at C2.

-

A multiplet for the single proton at C4.

-

A doublet for the two protons of the methylene group at C3.

-

A doublet for the six protons of the two methyl groups at C4.

¹³C NMR: The carbon NMR spectrum is expected to show a unique signal for each of the seven carbon atoms due to the lack of symmetry in the molecule. The carbon atom bonded to the chlorine (C2) will be significantly deshielded and appear at a lower field.

The IR spectrum is predicted to exhibit characteristic absorptions for a saturated alkyl halide. Key expected peaks include:

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-H bending: Absorptions around 1350-1480 cm⁻¹.

-

C-Cl stretching: A moderate to strong absorption in the 600-800 cm⁻¹ region.

The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of a chlorine radical and various alkyl fragments.

Experimental Properties and Protocols

Experimental data provides the tangible evidence to validate or refine theoretical predictions. This section details the synthesis, purification, and characterization of this compound, along with an examination of its reactivity.

Synthesis and Purification

A common and effective method for the synthesis of tertiary alkyl halides is the hydrochlorination of the corresponding alkene. In this case, 2,4-dimethyl-2-pentene is the logical precursor.

Synthesis of this compound via Hydrochlorination

Caption: Experimental workflow for the synthesis and purification of this compound.

-

Reaction Setup: Dissolve 2,4-dimethyl-2-pentene in an inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Hydrochlorination: Bubble hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise with vigorous stirring. Maintain the temperature at 0°C to minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid), water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization and Comparison with Theoretical Predictions

The purified product should be characterized using the spectroscopic methods outlined in the theoretical section.

| Property | Theoretical Prediction | Experimental Findings |

| Boiling Point | ~133 °C at 760 mmHg[3] | Dependent on purity and pressure |

| Density | ~0.863 g/cm³[3] | Dependent on temperature and purity |

| ¹H NMR | Multiple signals with specific splitting patterns | To be determined experimentally |

| ¹³C NMR | Seven distinct signals | To be determined experimentally |

| IR Spectrum | C-H stretch (2850-3000 cm⁻¹), C-Cl stretch (600-800 cm⁻¹) | A gas-phase IR spectrum is available on the NIST WebBook.[2][6] |

| Mass Spectrum | M⁺ and M+2 peaks in a ~3:1 ratio | An electron ionization mass spectrum is available on the NIST WebBook.[2][7] |

Reactivity and Mechanistic Insights

As a tertiary alkyl halide, this compound is expected to undergo nucleophilic substitution primarily through an SN1 mechanism. This is due to the formation of a relatively stable tertiary carbocation intermediate upon the departure of the chloride leaving group.[4][5][8]

SN1 Reaction Mechanism for this compound

Caption: The three-step SN1 mechanism for the reaction of this compound.

The rate of an SN1 reaction, such as the solvolysis of this compound in a protic solvent like aqueous ethanol, can be determined by monitoring the production of hydrochloric acid over time.[4]

-

Reaction Setup: Prepare a solution of this compound in a suitable solvent mixture (e.g., 80% ethanol/20% water). Add a pH indicator.

-

Titration: Add a small, known amount of a standardized sodium hydroxide solution to the reaction mixture.

-

Rate Measurement: Start a timer as soon as the alkyl halide is added. Record the time it takes for the indicator to change color, signifying the neutralization of the added base by the HCl produced.

-

Data Analysis: Repeat the addition of the base and time measurement for several intervals. The rate constant can be determined from a plot of the concentration of the alkyl halide versus time. For a first-order reaction, a plot of ln[Alkyl Halide] vs. time will yield a straight line with a slope equal to -k.[4]

The reactivity of this compound is significantly higher than that of secondary or primary alkyl halides in SN1 reactions due to the greater stability of the tertiary carbocation intermediate.[4]

Conclusion

This guide has provided a detailed examination of the theoretical and experimental properties of this compound. By integrating predictive models with established experimental protocols, researchers can gain a deeper understanding of this tertiary alkyl halide. The provided methodologies for synthesis, characterization, and reactivity studies offer a practical framework for its investigation and application in the broader context of organic chemistry and drug development.

References

- 1. This compound | C7H15Cl | CID 142038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Video: SN1 Reaction: Kinetics [jove.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. quora.com [quora.com]

The Synthetic Versatility of 2-Chloro-2,4-dimethylpentane: A Technical Guide for Organic Chemists

Introduction: Unveiling the Potential of a Sterically Hindered Alkyl Halide

In the vast landscape of organic synthesis, alkyl halides serve as fundamental building blocks for the construction of complex molecular architectures. Among these, 2-Chloro-2,4-dimethylpentane, a tertiary alkyl chloride, presents a unique profile of reactivity and steric hindrance that can be strategically exploited by the discerning chemist. This technical guide provides an in-depth exploration of the potential applications of this compound in organic synthesis, offering insights into its reactivity, detailed experimental protocols, and the underlying mechanistic principles that govern its transformations. Designed for researchers, scientists, and professionals in drug development, this document aims to be a comprehensive resource for harnessing the synthetic utility of this versatile, yet often overlooked, reagent.

While at first glance its bulky structure might suggest limited reactivity, this compound is a precursor to a stable tertiary carbocation and a sterically demanding Grignard reagent, opening avenues for the synthesis of highly substituted and sterically encumbered molecules. This guide will delve into its utility in elimination reactions, nucleophilic substitutions, Friedel-Crafts alkylations, and as a precursor to organometallic reagents, providing a solid foundation for its incorporation into innovative synthetic strategies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use in synthesis and for the accurate characterization of its reaction products.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | PubChem |

| Molecular Weight | 134.65 g/mol | PubChem |

| CAS Number | 35951-33-8 | PubChem |

| Boiling Point | 133.2 °C at 760 mmHg | Guidechem |

| Density | 0.863 g/cm³ | Guidechem |

| Refractive Index | 1.417 | Guidechem |

Spectroscopic data is essential for confirming the identity and purity of this compound and for monitoring the progress of its reactions. Key spectral features are summarized below.

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for alkanes, and the C-Cl stretching frequency. |

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the nature of its carbon-chlorine bond and the steric environment surrounding the reactive center. As a tertiary alkyl halide, it readily forms a relatively stable tertiary carbocation upon cleavage of the C-Cl bond, predisposing it to reactions that proceed via carbocationic intermediates, such as Sₙ1 and E1 pathways. Conversely, the significant steric hindrance around the α-carbon makes it a poor substrate for Sₙ2 reactions, which require backside attack by a nucleophile.

Application I: Elimination Reactions - A Gateway to Alkenes

One of the most straightforward applications of this compound is in dehydrohalogenation reactions to furnish the corresponding alkene, 2,4-dimethyl-2-pentene. This transformation is typically achieved via an E2 mechanism when a strong, non-bulky base is employed[1].

Mechanistic Rationale: The E2 Pathway

The bimolecular elimination (E2) reaction is a concerted process where the abstraction of a proton by a base occurs simultaneously with the departure of the leaving group (chloride ion), leading to the formation of a double bond. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.

Caption: E2 mechanism for the dehydrohalogenation of this compound.

Experimental Protocol: Synthesis of 2,4-Dimethyl-2-pentene

This protocol outlines a standard laboratory procedure for the dehydrohalogenation of this compound.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of potassium hydroxide in absolute ethanol.

-

To this solution, add this compound dropwise with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain 2,4-dimethyl-2-pentene.

| Expected Product | Boiling Point | Yield |

| 2,4-Dimethyl-2-pentene | ~83-84 °C | Moderate to high |

Application II: Nucleophilic Substitution - The Sₙ1 Pathway and Carbocation Chemistry

Due to the steric hindrance around the tertiary carbon, this compound is an unreactive substrate for Sₙ2 reactions. However, under conditions that favor the formation of a carbocation, it can undergo nucleophilic substitution via an Sₙ1 mechanism.

Mechanistic Insights: The Sₙ1 Reaction

The Sₙ1 reaction is a two-step process. The first and rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation. In the second step, this carbocation is rapidly attacked by a nucleophile. Given that this compound forms a stable tertiary carbocation, this pathway is feasible.

Caption: Sₙ1 mechanism for the nucleophilic substitution of this compound.

Representative Protocol: Solvolysis in Ethanol

This protocol describes a typical solvolysis reaction where the solvent (ethanol) also acts as the nucleophile.

Materials:

-

This compound

-

Absolute ethanol

-

Sodium bicarbonate

-

Round-bottom flask, reflux condenser, heating mantle

Procedure:

-

Dissolve this compound in a generous excess of absolute ethanol in a round-bottom flask.

-

Heat the solution at reflux for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and neutralize the generated HCl by adding solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture and remove the excess ethanol by distillation.

-

The resulting crude product, 2-ethoxy-2,4-dimethylpentane, can be purified by fractional distillation.

Application III: Friedel-Crafts Alkylation - Building Aromatic Complexity

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This compound, in the presence of a Lewis acid catalyst, can serve as an effective alkylating agent.

Mechanism: Electrophilic Aromatic Substitution

The reaction is initiated by the Lewis acid (e.g., AlCl₃) abstracting the chloride from this compound to generate a tertiary carbocation. This electrophilic carbocation is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the alkylated product[1][2].

References

electrophilic addition of HCl to 2,4-dimethyl-1-pentene mechanism.

An In-Depth Mechanistic and Practical Guide to the Electrophilic Addition of HCl to 2,4-Dimethyl-1-Pentene

Executive Summary

The electrophilic addition of hydrogen chloride (HCl) to the unsymmetrical alkene 2,4-dimethyl-1-pentene is a cornerstone reaction in organic chemistry that exemplifies the principles of regioselectivity and carbocation stability. This guide provides a comprehensive analysis of the reaction mechanism, beginning with the initial protonation of the alkene's pi bond, which proceeds in accordance with Markovnikov's rule to form the most stable carbocation intermediate. A detailed examination of carbocation theory, including the stabilizing roles of hyperconjugation and inductive effects, is presented to elucidate why a tertiary carbocation is preferentially formed. Crucially, this guide addresses the potential for carbocation rearrangements, concluding that a 1,2-hydride shift is thermodynamically unfavorable in this specific case as it would lead to a less stable carbocation. The mechanism culminates in the nucleophilic attack by the chloride ion to yield the final product, 2-chloro-2,4-dimethylpentane. This document also includes a detailed experimental protocol for the synthesis, a comparative data table for reactants and products, and a complete list of authoritative references to support the scientific discussion.

Introduction to Electrophilic Addition

Electrophilic addition is a fundamental reaction class for alkenes, driven by the high electron density of the carbon-carbon pi (π) bond.[1] This electron-rich π system acts as a nucleophile, readily attacking electrophilic species.[2] In the case of hydrohalogenation, the hydrogen atom of a hydrogen halide (HX) serves as the electrophile.[3] The reaction mechanism involves the breaking of the alkene's π bond and the H-X bond, followed by the formation of two new sigma (σ) bonds: a C-H bond and a C-X bond.[1][3]

The Reaction of 2,4-Dimethyl-1-Pentene with HCl: A Step-by-Step Mechanistic Analysis

The reaction between 2,4-dimethyl-1-pentene and HCl is a classic example of how electronic and structural factors dictate a single reaction pathway, leading to a specific constitutional isomer.

Step 1: Regioselective Protonation and Carbocation Formation

The reaction is initiated by the attack of the alkene's π bond on the electrophilic hydrogen of HCl.[4] For an unsymmetrical alkene like 2,4-dimethyl-1-pentene, this protonation can theoretically occur at either carbon of the double bond. The regioselectivity of this step is governed by Markovnikov's Rule, which states that the hydrogen atom adds to the carbon atom that already bears the greater number of hydrogen atoms.[5][6][7]

In 2,4-dimethyl-1-pentene, C1 has two hydrogens, while C2 has none. Following Markovnikov's rule, the proton adds to C1. This is not merely an empirical observation but a consequence of forming the most stable possible carbocation intermediate.[6][8]

-

Pathway A (Favored): Protonation at C1 places the positive charge on C2, forming a tertiary carbocation .

-

Pathway B (Disfavored): Protonation at C2 would place the positive charge on C1, forming a primary carbocation .

The Principle of Carbocation Stability

Carbocations are high-energy, electron-deficient intermediates.[9] Their stability is paramount in determining the reaction pathway. The stability of alkyl carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl.[10][11] This stability trend is explained by two primary electronic effects:

-

Inductive Effect: Alkyl groups are electron-donating and push electron density toward the positively charged carbon, dispersing the charge and stabilizing the carbocation.[12] A tertiary carbocation benefits from three such groups.[12]

-

Hyperconjugation: This involves the delocalization of electrons from adjacent C-H σ bonds into the empty p-orbital of the carbocation.[12] A tertiary carbocation has more adjacent C-H bonds, allowing for a greater number of stabilizing hyperconjugation resonance structures.[9][12]

Given that Pathway A yields a more stable tertiary carbocation, it is the significantly favored mechanistic route.[13] The formation of the more stable carbocation intermediate occurs faster and has a lower activation energy.[10]

Analysis of Potential Carbocation Rearrangements

A key feature of reactions involving carbocation intermediates is their propensity to rearrange to form a more stable carbocation, if possible.[14][15] These rearrangements typically occur via a 1,2-shift, where a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) moves from a carbon atom to an adjacent positively charged carbon.[16][17]

Let's analyze the tertiary carbocation formed in this reaction: (CH₃)₂CHCH₂C⁺(CH₃)₂. The adjacent carbon to the carbocation center (C2) is C3, which is a methylene group (-CH₂-). For a rearrangement to occur, a group would have to shift from C3 to C2. Shifting a hydride from C3 to C2 would result in the positive charge moving to C3, creating a secondary carbocation. This is a thermodynamically unfavorable process, as it moves from a more stable tertiary carbocation to a less stable secondary one. Therefore, no carbocation rearrangement is expected to be a significant pathway in this reaction.[18][19] The initial tertiary carbocation is already the most stable accessible intermediate.

Step 2: Nucleophilic Attack and Product Formation

The final step of the mechanism involves the rapid attack of the nucleophilic chloride ion (Cl⁻) on the electrophilic carbon of the tertiary carbocation.[1][2] This step forms the final, neutral product: This compound .

Visualizing the Mechanism

The logical flow of the reaction mechanism, from reactants to the final product through the key carbocation intermediate, is depicted below.

Caption: Reaction workflow for the electrophilic addition of HCl.

Experimental Protocol: Synthesis of this compound

This protocol describes a practical method for the hydrochlorination of an alkene using aqueous hydrochloric acid, enhanced by a carboxylic acid co-solvent, which has been shown to increase the reaction rate.[20]

Materials:

-

2,4-Dimethyl-1-pentene (1.0 mol)

-

Concentrated Hydrochloric Acid (37%, ~12 M)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Drying tube

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a well-ventilated fume hood.

-

To the flask, add 2,4-dimethyl-1-pentene (1.0 mol), concentrated hydrochloric acid, and glacial acetic acid.

-

Stir the biphasic solution vigorously at room temperature. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Extract the product into diethyl ether.

-

Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound.

-

The product can be further purified by distillation if necessary.

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Concentrated HCl and glacial acetic acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Diethyl ether is highly flammable. Ensure no open flames or spark sources are present.

Data Presentation and Expected Outcomes

The successful conversion of the starting alkene to the alkyl halide product can be confirmed by comparing their physical and spectroscopic properties.

| Property | 2,4-Dimethyl-1-pentene (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₁₄ | C₇H₁₅Cl |

| Molar Mass | 98.19 g/mol | 134.65 g/mol |

| Boiling Point | ~101-102 °C | ~133-135 °C |

| Key ¹³C NMR Shifts (δ, ppm) | ~145 (C=), ~112 (=CH₂) | ~75 (-C(Cl)-), ~50 (-CH₂-), ~25-30 (Alkyl CH₃, CH) |

| Expected Yield | N/A | >90%[20] |

Conclusion

The electrophilic addition of HCl to 2,4-dimethyl-1-pentene is a highly regioselective reaction that robustly demonstrates fundamental principles of organic chemistry. The mechanism is dictated by the formation of the most stable carbocation intermediate—a tertiary carbocation in this instance—as predicted by Markovnikov's rule. An analysis of the intermediate's structure reveals that subsequent carbocation rearrangements are energetically unfavorable, leading to the clean formation of a single major product, this compound. The provided protocol offers a viable and efficient method for the practical synthesis of this compound, making this reaction a valuable case study for both theoretical understanding and practical application in a research setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemash.in [chemash.in]

- 7. Markovnikov rule | Addition of Hydrogen, Alkenes, Alkanes | Britannica [britannica.com]

- 8. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Why is tertiary carbocation more stable than secon class 12 chemistry CBSE [vedantu.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. Chemistry!!! Not Mystery : Alkene: Carbocation Rearrangement in Electrophilic addition Reaction [chemistrynotmystery.com]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 2-Chloro-2,4-dimethylpentane as a Tertiary Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2,4-dimethylpentane is a tertiary alkyl halide that serves as a valuable reagent for introducing the sterically demanding 1,1,3-trimethylbutyl group onto a variety of molecular scaffolds. Its primary utility lies in its role as an electrophile in alkylation reactions, most notably in Friedel-Crafts alkylations of aromatic compounds. The branched structure of this alkylating agent offers unique steric and electronic properties that can be leveraged to achieve specific substitution patterns and to introduce bulky groups that can modulate the pharmacological or material properties of the target molecule.

This guide provides a comprehensive overview of the application of this compound as an alkylating agent. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and discusses the critical parameters that ensure successful and reproducible outcomes.

Mechanistic Insights: The Friedel-Crafts Alkylation Pathway

The cornerstone of this compound's reactivity in the presence of aromatic substrates is the Friedel-Crafts alkylation, a classic electrophilic aromatic substitution reaction.[1][2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which facilitates the formation of a highly reactive carbocation electrophile.[1][3]

Step 1: Carbocation Formation The Lewis acid catalyst interacts with the chlorine atom of this compound, polarizing the C-Cl bond and leading to its cleavage. This generates a stable tertiary carbocation, the 1,1,3-trimethylbutyl cation.[4][5] The stability of this tertiary carbocation is a key feature, as it minimizes the likelihood of carbocation rearrangements, a common side reaction in Friedel-Crafts alkylations with primary and some secondary alkyl halides.[2][4]

Step 2: Electrophilic Attack The electron-rich π system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbocation.[4] This step forms a new carbon-carbon bond and results in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[4][5]

Step 3: Deprotonation and Aromaticity Restoration A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new alkyl group.[1][4] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in further catalytic cycles.[1][3]

Caption: Mechanism of Friedel-Crafts Alkylation with this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the successful application of this compound in alkylation reactions.

Protocol 1: Friedel-Crafts Alkylation of Benzene

This protocol describes the synthesis of (1,1,3-trimethylbutyl)benzene.

Materials:

-

Anhydrous Benzene (C₆H₆)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice-water bath

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.

-

Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous dichloromethane and anhydrous aluminum chloride (1.1 equivalents). Cool the resulting suspension to 0 °C in an ice-water bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of anhydrous benzene (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous dichloromethane.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield (1,1,3-trimethylbutyl)benzene.

Table 1: Representative Reaction Parameters for Friedel-Crafts Alkylation

| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Benzene | AlCl₃ | Dichloromethane | 0 to RT | 2-4 | 75-85 |

| Toluene | FeCl₃ | Nitrobenzene | 0 to RT | 3-5 | 70-80 |

| Anisole | AlCl₃ | Carbon disulfide | -10 to RT | 4-6 | 65-75 |

Safety Precautions:

-

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

-

The reaction generates HCl gas, which is toxic and corrosive. Ensure adequate ventilation.

Applications in Drug Discovery and Development

The introduction of the bulky 1,1,3-trimethylbutyl group can significantly impact the physicochemical and pharmacological properties of a lead compound. This strategic modification can:

-

Enhance Lipophilicity: The large, nonpolar alkyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulate Receptor Binding: The steric bulk of the 1,1,3-trimethylbutyl group can influence the binding affinity and selectivity of a drug candidate for its target receptor by occupying specific hydrophobic pockets.

-

Improve Metabolic Stability: The branched nature of the alkyl group can hinder enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug.

While this compound itself is not an active pharmaceutical ingredient, its utility as a synthetic building block is significant in the broader context of medicinal chemistry.[8][9] Alkylating agents, in general, are a crucial class of compounds in the development of various therapeutics, including anticancer drugs.[10][11][12]

Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction | Extend reaction time, increase temperature, or use a more active catalyst. |

| Deactivation of catalyst | Ensure all reagents and glassware are scrupulously dry. | |

| Formation of Byproducts | Polyalkylation | Use a large excess of the aromatic substrate.[5] |

| Isomerization of product | This is less common with tertiary alkyl halides but can occur under harsh conditions. Use milder reaction conditions. | |

| No Reaction | Deactivated aromatic ring | Friedel-Crafts alkylation is not suitable for aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN).[4] |

| Inactive catalyst | Use freshly opened or properly stored anhydrous Lewis acid. |

Conclusion

This compound is a highly effective tertiary alkylating agent for the introduction of the 1,1,3-trimethylbutyl group, particularly in Friedel-Crafts reactions with aromatic compounds. Its propensity to form a stable tertiary carbocation minimizes side reactions and allows for predictable and high-yielding syntheses. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully employ this versatile reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

References

- 1. mt.com [mt.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]

- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C7H15Cl | CID 142038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

Application Note: A Detailed Protocol for the Friedel-Crafts Alkylation of Aromatic Compounds Using 2-Chloro-2,4-dimethylpentane

Introduction: The Enduring Utility of C-C Bond Formation

The Friedel-Crafts alkylation, a cornerstone of organic synthesis since its discovery in 1877 by Charles Friedel and James Crafts, remains a vital reaction for forming carbon-carbon bonds by attaching alkyl substituents to aromatic rings.[1][2] This electrophilic aromatic substitution (EAS) reaction is fundamental to the synthesis of a vast array of compounds, from bulk chemicals like ethylbenzene and cumene to complex pharmaceutical intermediates.[3]

This application note provides a detailed protocol for the alkylation of an aromatic substrate using 2-chloro-2,4-dimethylpentane. This specific alkyl halide is an excellent model substrate because it readily forms a stable tertiary carbocation, which acts as the key electrophile.[4] Unlike primary or some secondary alkyl halides, this tertiary carbocation is not prone to the carbocation rearrangements that often plague Friedel-Crafts alkylations, leading to a more predictable product distribution.[4][5] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which facilitates the generation of the carbocation electrophile.[3][6]

The "Why": Mechanistic Insights into the Reaction

Understanding the reaction mechanism is critical for experimental success, troubleshooting, and optimization. The Friedel-Crafts alkylation proceeds through a well-established three-step process.[1][7]

-